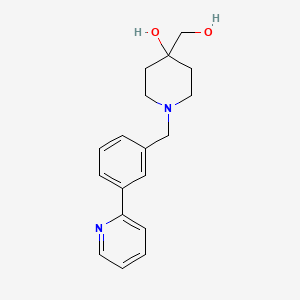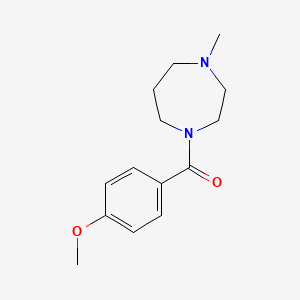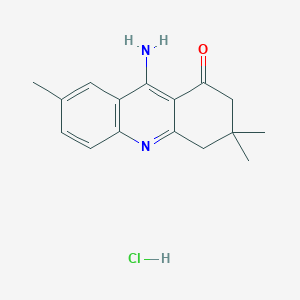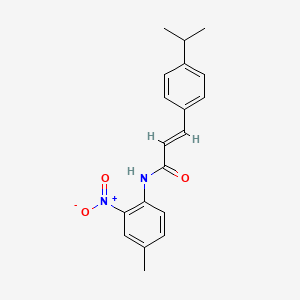
4-(hydroxymethyl)-1-(3-pyridin-2-ylbenzyl)piperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(hydroxymethyl)-1-(3-pyridin-2-ylbenzyl)piperidin-4-ol is a chemical compound that has been studied extensively in scientific research. This compound is commonly referred to as HPPH, and it has been found to have a wide range of potential applications in the fields of medicine and biochemistry. In
作用机制
The mechanism of action of HPPH involves its ability to bind to specific proteins and enzymes in biological systems. HPPH contains a piperidine ring that can interact with certain amino acid residues in proteins, leading to the formation of stable complexes. This binding allows HPPH to act as a fluorescent probe, as well as potentially modulate the activity of the protein or enzyme it is bound to.
Biochemical and Physiological Effects
HPPH has been found to have a range of biochemical and physiological effects in biological systems. For example, HPPH has been shown to selectively bind to certain enzymes involved in cancer cell metabolism, leading to a decrease in cell viability. Additionally, HPPH has been found to have antioxidant properties, which may make it useful for the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One advantage of using HPPH in lab experiments is its high selectivity for certain proteins and enzymes. This allows researchers to study specific molecules in living cells and tissues with greater precision. Additionally, HPPH is a relatively small molecule, which can make it easier to use in experiments compared to larger fluorescent probes.
However, there are also limitations to using HPPH in lab experiments. For example, HPPH can be toxic to cells at high concentrations, which can limit its use in certain types of experiments. Additionally, the binding of HPPH to proteins and enzymes can be influenced by factors such as pH and temperature, which can complicate the interpretation of experimental results.
未来方向
There are many potential future directions for research involving HPPH. One area of interest is the development of new synthesis methods for HPPH that are more efficient and scalable. Additionally, researchers are exploring the use of HPPH in new applications, such as the detection of specific biomolecules in clinical samples. Finally, there is ongoing research into the biochemical and physiological effects of HPPH, which may lead to new therapeutic applications in the future.
合成方法
HPPH can be synthesized through a multi-step process involving the reaction of several different chemical compounds. One common synthesis method involves the reaction of 3-pyridin-2-ylbenzaldehyde with piperidine, followed by the addition of formaldehyde and reduction of the resulting product. This process results in the formation of HPPH, which can be purified using various methods such as column chromatography or recrystallization.
科学研究应用
HPPH has been studied extensively in scientific research due to its potential applications in the fields of medicine and biochemistry. One of the primary uses of HPPH is as a fluorescent probe for imaging biological systems. HPPH has been found to bind selectively to certain proteins and enzymes, allowing researchers to visualize and study these molecules in living cells and tissues.
属性
IUPAC Name |
4-(hydroxymethyl)-1-[(3-pyridin-2-ylphenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-14-18(22)7-10-20(11-8-18)13-15-4-3-5-16(12-15)17-6-1-2-9-19-17/h1-6,9,12,21-22H,7-8,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOHIJUTFYUWRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CO)O)CC2=CC(=CC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-1-(3-pyridin-2-ylbenzyl)piperidin-4-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-pyrimidin-2-ylpiperazine-2-carboxylic acid](/img/structure/B5494888.png)
![5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B5494896.png)
![(3R*,3aR*,7aR*)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5494908.png)
![4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine](/img/structure/B5494917.png)
![N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5494921.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(3-methyl-1H-indol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5494922.png)

![N~4~-{4-[(diethylamino)sulfonyl]phenyl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5494935.png)
![methyl 3-[(2,4-diethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5494942.png)
![2-(cyclopropylmethyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5494949.png)
